molecular formula C20H23N3O4 B3578648 [4-(4-ETHOXYBENZYL)PIPERAZINO](4-NITROPHENYL)METHANONE

[4-(4-ETHOXYBENZYL)PIPERAZINO](4-NITROPHENYL)METHANONE

Cat. No.: B3578648
M. Wt: 369.4 g/mol
InChI Key: SDKNZFSOAWLOAT-UHFFFAOYSA-N
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Description

4-(4-ETHOXYBENZYL)PIPERAZINOMETHANONE: is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethoxybenzyl group attached to a piperazine ring, which is further connected to a nitrophenyl methanone moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ETHOXYBENZYL)PIPERAZINOMETHANONE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with 4-ethoxybenzyl chloride under basic conditions to form the [4-(4-ethoxybenzyl)piperazine] intermediate.

    Coupling with 4-Nitrobenzoyl Chloride: The intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product, 4-(4-ETHOXYBENZYL)PIPERAZINOMETHANONE.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-ETHOXYBENZYL)PIPERAZINOMETHANONE: undergoes various types of chemical reactions, including:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed.

Major Products Formed

    Reduction: 4-(4-ethoxybenzyl)piperazino(4-aminophenyl)methanone

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 4-(4-ethoxybenzyl)piperazine and 4-nitrobenzoic acid

Scientific Research Applications

4-(4-ETHOXYBENZYL)PIPERAZINOMETHANONE: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-ETHOXYBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various biological targets. The piperazine ring provides a scaffold for binding to receptors and enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

4-(4-ETHOXYBENZYL)PIPERAZINOMETHANONE: can be compared with other similar compounds, such as:

    4-(4-ETHOXYBENZYL)PIPERAZINOMETHANONE: Lacks the nitro group, which may result in different biological activities.

    4-(4-ETHOXYBENZYL)PIPERAZINOMETHANONE: Contains a thienyl group instead of a nitrophenyl group, leading to different chemical properties and reactivity.

    (4-NITROPHENYL)(PIPERIDIN-1-YL)METHANONE: Similar structure but with a piperidine ring instead of a piperazine ring, which may affect its binding affinity and biological activity.

The uniqueness of 4-(4-ETHOXYBENZYL)PIPERAZINOMETHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-2-27-19-9-3-16(4-10-19)15-21-11-13-22(14-12-21)20(24)17-5-7-18(8-6-17)23(25)26/h3-10H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKNZFSOAWLOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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